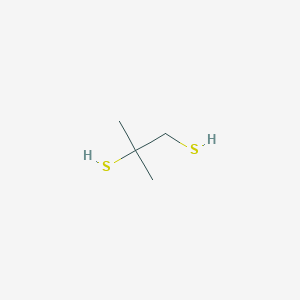
2-Methylpropane-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropane-1,2-dithiol is an organic compound with the molecular formula C₄H₁₀S₂. It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-1,2-diol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired dithiol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. Techniques such as distillation and recrystallization are commonly employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylpropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides are the primary products.
Reduction: Hydrocarbons are formed.
Substitution: Various substituted thiols are produced.
Aplicaciones Científicas De Investigación
2-Methylpropane-1,2-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-methylpropane-1,2-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions often involve the formation of disulfide bonds or the reduction of disulfides to thiols. The compound’s reactivity with sulfur-containing biomolecules plays a crucial role in its biological and chemical effects .
Comparación Con Compuestos Similares
1,2-Propanedithiol: Similar structure but lacks the methyl group.
2-Methyl-1-propanethiol: Contains only one thiol group.
2-Methyl-2-propanethiol: Different position of the thiol group
Uniqueness: 2-Methylpropane-1,2-dithiol is unique due to its two thiol groups and the presence of a methyl group, which influences its reactivity and properties. This combination makes it a valuable compound in various chemical and industrial applications .
Propiedades
Número CAS |
68281-07-2 |
|---|---|
Fórmula molecular |
C4H10S2 |
Peso molecular |
122.3 g/mol |
Nombre IUPAC |
2-methylpropane-1,2-dithiol |
InChI |
InChI=1S/C4H10S2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 |
Clave InChI |
RSJZKUQJWIKWDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


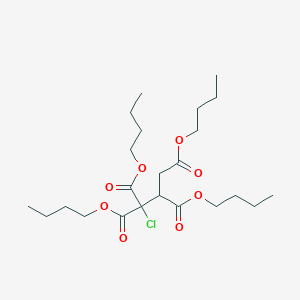
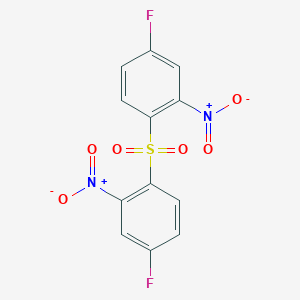
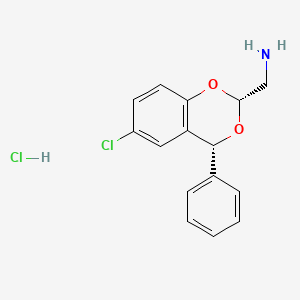
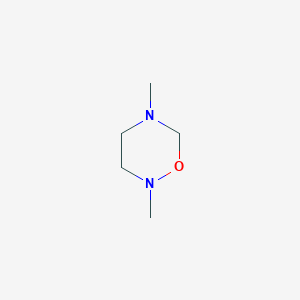
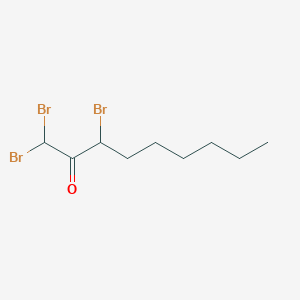
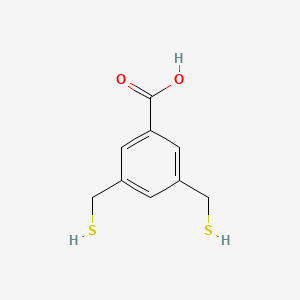
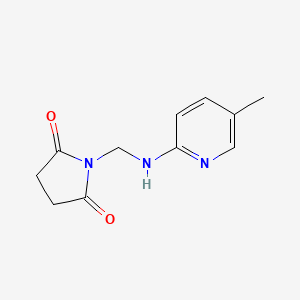
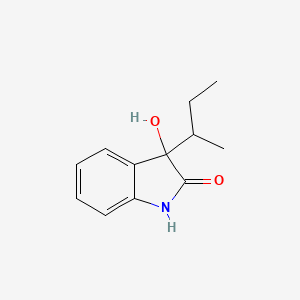
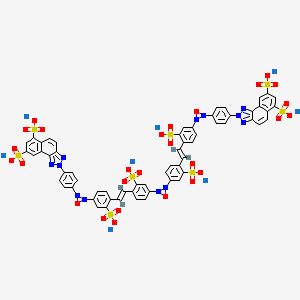


![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
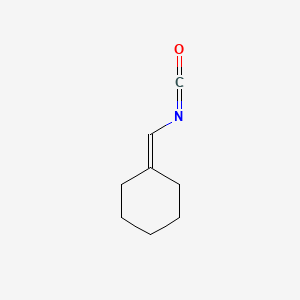
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
